molecular formula C13H13F2NO B5079700 N,N-diallyl-2,6-difluorobenzamide

N,N-diallyl-2,6-difluorobenzamide

Cat. No.: B5079700
M. Wt: 237.24 g/mol
InChI Key: CGQNRPGHLITHJS-UHFFFAOYSA-N
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Description

N,N-diallyl-2,6-difluorobenzamide: is an organic compound characterized by the presence of two allyl groups attached to the nitrogen atom and two fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with diallylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniformity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-diallyl-2,6-difluorobenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N,N-diallyl-2,6-difluorobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It is used in assays to understand enzyme-substrate interactions and to develop new therapeutic agents.

Medicine: this compound is explored for its potential pharmacological properties. It is investigated for its ability to modulate biological pathways and its potential use in drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is also used in the development of new polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-diallyl-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and specificity. The allyl groups provide additional sites for interaction, making it a versatile compound in biochemical studies.

Comparison with Similar Compounds

  • N,N-diallyl-2,6-dichlorobenzamide
  • N,N-diallyl-2,6-dibromobenzamide
  • N,N-diallyl-2,6-dimethylbenzamide

Comparison:

  • N,N-diallyl-2,6-difluorobenzamide is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to chlorine, bromine, or methyl groups.
  • The fluorine atoms increase the compound’s stability and reactivity, making it more suitable for certain applications.
  • The compound’s ability to participate in a wide range of chemical reactions makes it a valuable tool in synthetic chemistry and research.

Properties

IUPAC Name

2,6-difluoro-N,N-bis(prop-2-enyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO/c1-3-8-16(9-4-2)13(17)12-10(14)6-5-7-11(12)15/h3-7H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQNRPGHLITHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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